N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)acetamide
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Overview
Description
“N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)acetamide” is a derivative of benzofuran . Benzofuran is a heterocyclic compound found naturally in plants and can also be obtained through synthetic reactions . It has a chemical structure composed of fused benzene and furan rings .
Synthesis Analysis
The synthesis of “this compound” involves the creation of a series of novel 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives in moderate to good yields .Molecular Structure Analysis
The molecular structure of “this compound” is composed of a benzofuran moiety with a methoxy group at the 7-position and an oxadiazolylacetamide group attached to the 5-position .Scientific Research Applications
Antimicrobial and Antitumor Activity
Research has indicated that derivatives of 1,3,4-oxadiazole, incorporating methoxybenzofuran units, have shown promising results in antimicrobial and antitumor activities. A study by Kaya et al. (2017) synthesized a series of hydrazide and oxadiazole derivatives, demonstrating significant antimicrobial activity against various gram-positive and gram-negative bacteria, as well as antiproliferative activity against human tumor cell lines, including lung and breast cancer cell lines. Specifically, a compound bearing a 1,3,4-oxadiazole ring and 6-methoxy benzothiazole moiety exhibited the highest inhibitory activity against A549 (lung cancer) and MCF-7 (breast cancer) tumor cell lines, showing potential as chemotherapeutic agents (Kaya et al., 2017).
Enzyme Inhibition
Another significant area of application is enzyme inhibition. The synthesis and characterization of 5-substituted-1,3,4-oxadiazole derivatives, including compounds similar in structure to N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)acetamide, have been explored for their potential inhibitory effects on enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and lipoxygenase (LOX). These compounds were found to exhibit relative activity against acetylcholinesterase, highlighting their potential in developing treatments for conditions like Alzheimer's disease (Rehman et al., 2013).
Optical Properties
The study of optical properties in novel compounds is another application. For instance, the synthesis of novel 5-(3-aryl-1H-pyrazol-5-yl)-2-(6-methoxy-3-methylbenzofuran-2-yl)-1,3,4-oxadiazole derivatives has been reported, with investigations into their UV-vis absorption and fluorescence spectral characteristics. These studies are crucial for developing new materials for optoelectronic applications, indicating the versatility of the 1,3,4-oxadiazole scaffold in materials science (Jiang et al., 2012).
Anticancer Evaluation
Furthermore, the synthesis, characterization, and anticancer evaluation of various 1,3,4-oxadiazole derivatives have shown promising activity against cancer cell lines. For example, compounds synthesized from benzimidazole and oxadiazole have been evaluated for their anticancer activity, demonstrating moderate to high activity against breast cancer cell lines, underscoring the potential of these derivatives in cancer therapy (Salahuddin et al., 2014).
Future Directions
The future directions for “N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)acetamide” could involve further synthesis and evaluation to confirm its potential as a lead compound exhibiting potent anti-excitotoxic, ROS scavenging, and antioxidant activities . Additionally, benzofuran derivatives are being explored for their potential as antimicrobial agents .
Mechanism of Action
Target of Action
Benzofuran compounds, which this compound is a derivative of, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They have been utilized as anticancer agents and have shown activity against the human ovarian cancer cell line A2780 .
Mode of Action
Benzofuran derivatives have been shown to interact with various biological targets leading to their diverse pharmacological activities .
Biochemical Pathways
Benzofuran derivatives have been shown to affect various biological pathways due to their diverse pharmacological activities .
Pharmacokinetics
The bioavailability of benzofuran derivatives has been a target of recent compounds, allowing for once-daily dosing .
Result of Action
Benzofuran derivatives have been shown to have diverse pharmacological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Action Environment
The broad range of clinical uses of benzofuran derivatives indicates the diverse pharmacological activities of this series of compounds .
Properties
IUPAC Name |
N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O4/c1-7(17)14-13-16-15-12(20-13)10-6-8-4-3-5-9(18-2)11(8)19-10/h3-6H,1-2H3,(H,14,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWFMLSVUUYRTIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN=C(O1)C2=CC3=C(O2)C(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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